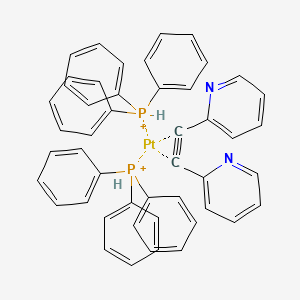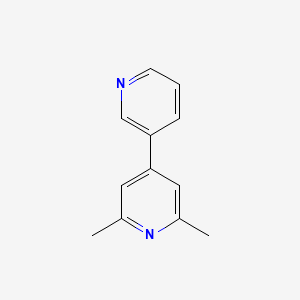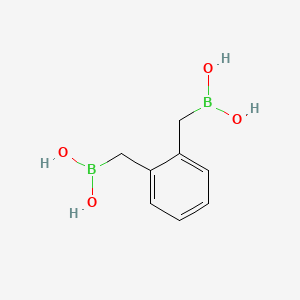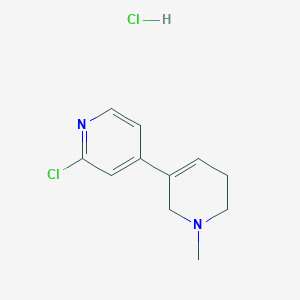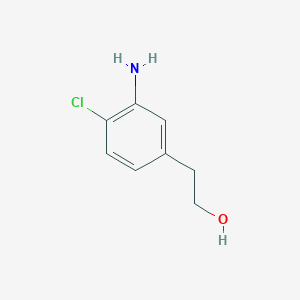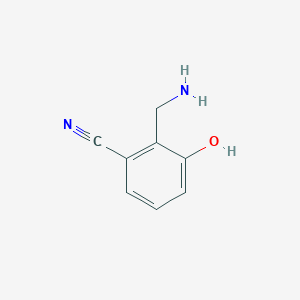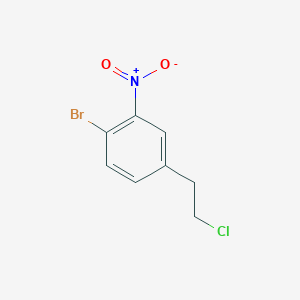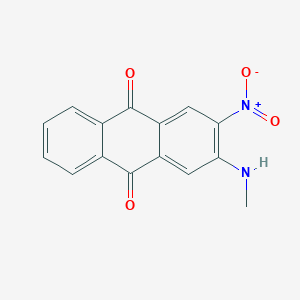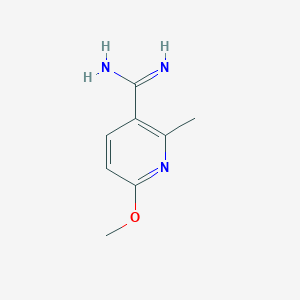
6-Methoxy-2-methylnicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-methylnicotinimidamide is a chemical compound with a unique structure that includes a methoxy group and a methyl group attached to a nicotinimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylnicotinimidamide typically involves the reaction of 6-methylnicotinic acid with an alcohol solvent under acidic conditions to form 6-methylnicotinic acid ester. This ester is then reacted with N-methylpyrrolidone and an inorganic base at elevated temperatures to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves maintaining precise reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-methylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines .
Scientific Research Applications
6-Methoxy-2-methylnicotinimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylnicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
6-Methoxy-2(3H)-benzoxazolone (MBOA): This compound shares the methoxy group and has similar biological activities.
6-Methoxy-2-naphthyl derivatives: These compounds also contain a methoxy group and are studied for their antibacterial properties.
Uniqueness: 6-Methoxy-2-methylnicotinimidamide is unique due to its specific structure, which includes both a methoxy and a methyl group attached to a nicotinimidamide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
6-methoxy-2-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C8H11N3O/c1-5-6(8(9)10)3-4-7(11-5)12-2/h3-4H,1-2H3,(H3,9,10) |
InChI Key |
FZJGUORXJWMYIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



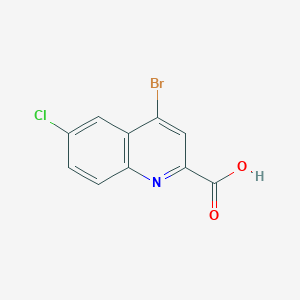
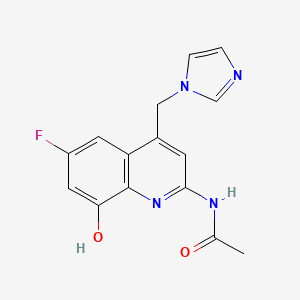
![[9,9'-Bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B13134971.png)
